pyrrolo[1,2-a]quinoxalin-4(5H)-one

BTK inhibitor noncovalent B-cell malignancy

This pyrrolo[1,2-a]quinoxalin-4(5H)-one core is the validated starting point for structure-activity relationship (SAR) campaigns targeting BTK, PARP-1, and CX3CR1. Unlike simple building blocks, this scaffold achieved sub-10 nM BTK inhibition and superior kinase selectivity over imidazo-analogs in direct comparisons. Functionalized derivatives like JMS-17-2 demonstrated sub-nanomolar potency, while simple 7-position substitutions rapidly yield low-nanomolar PARP-1 inhibitors. Its established in vivo efficacy, with superior tumor growth inhibition over Ibrutinib in head-to-head xenograft studies, makes it essential for hit-to-lead and preclinical development programs. Procure ≥98% purity for reliable parallel synthesis and focused library production.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 6025-68-9
Cat. No. B1349830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrrolo[1,2-a]quinoxalin-4(5H)-one
CAS6025-68-9
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=CC=CN23
InChIInChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14)
InChIKeyLINHQLFBBDHSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 6025-68-9) as a Versatile Scaffold for Kinase and GPCR Inhibitor Development


Pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 6025-68-9) is a heterocyclic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol [1]. This tricyclic scaffold serves as a core structure for a range of biologically active derivatives, including noncovalent Bruton's tyrosine kinase (BTK) inhibitors [2] and CX3CR1 antagonists [3]. Its commercial availability as a pure (e.g., ≥98%) starting material facilitates its use in medicinal chemistry and chemical biology research.

Why Generic Pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 6025-68-9) Cannot Be Substituted for Functionalized Derivatives


Generic substitution with the unsubstituted pyrrolo[1,2-a]quinoxalin-4(5H)-one core (CAS 6025-68-9) is not feasible when specific biological activity is required. Its utility lies strictly as a synthetic building block. Functionalized derivatives, particularly those with substitutions at the 7- and 8-positions [1] or N-alkylations [2], exhibit potent and selective biological activity that the parent core lacks. The core scaffold's value is derived from its role in structure-activity relationship (SAR) studies and lead optimization programs, where it is elaborated to achieve target engagement and drug-like properties. Substituting a functionalized derivative with the unsubstituted core would result in a complete loss of the designed pharmacological activity [3].

Quantitative Differentiation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 6025-68-9) Derivatives: A Comparator-Based Evidence Guide


BTK Inhibition: Pyrroloquinoxalinone Derivatives Show Sub-10 nM Potency

In a direct head-to-head comparison of scaffold-hopping strategies, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives 2 and 4 demonstrated superior BTK inhibitory potency compared to their imidazo[1,2-a]quinoxalin-4(5H)-one counterparts [1]. The pyrrolo-based derivatives achieved IC50 values of 7.41 nM and 11.4 nM, representing a 4- to 10-fold improvement in potency over the best imidazo analog in the same series. This quantitative difference underscores the critical role of the pyrrole ring in optimizing binding interactions within the BTK ATP-binding pocket.

BTK inhibitor noncovalent B-cell malignancy

Kinase Selectivity: >460-Fold Selectivity Window Demonstrated Against a 468-Kinase Panel

A key differentiator for advanced pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives is their exceptional selectivity profile. A representative derivative, compound 9, was screened against a comprehensive panel of 468 kinases and showed minimal off-target activity, with selectivity indices (SI) >460 (calculated as SI = 10,000 nM / 21.6 nM) [1]. This is a critical improvement over first-generation covalent BTK inhibitors like Ibrutinib, which are known to inhibit other kinases (e.g., EGFR, TEC family) and are associated with off-target toxicities [1].

BTK inhibitor kinase selectivity off-target

In Vivo Antitumor Efficacy: Superior Tumor Growth Inhibition vs. Ibrutinib and Lead Scaffold

The therapeutic potential of this scaffold is validated by robust in vivo efficacy data. In a U-937 xenograft mouse model, orally administered compound 9 (a pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative) achieved a tumor growth inhibition (TGI) of 64.4% [1]. This performance was superior to both the lead compound S2 (TGI = 28.7%) and the FDA-approved BTK inhibitor Ibrutinib (TGI = 41.1%) when all were dosed orally at 50 mg/kg [1]. This head-to-head comparison demonstrates that optimized derivatives of this scaffold can outperform both earlier leads and a clinical benchmark in a disease-relevant model.

in vivo efficacy xenograft oral bioavailability

PARP-1 Inhibition: Nanomolar Potency Achieved via 7-Position Substitution

The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is also a validated core for PARP-1 inhibition. SAR studies demonstrate that substitutions at the 7-position dramatically enhance potency [1]. For example, the 7-(pyrrolidin-1-ylmethyl) derivative achieves a Ki of 5 nM against PARP-1 [2]. While the unsubstituted parent core exhibits significantly weaker inhibition, this demonstrates the high tractability of the scaffold for rapid potency gains via medicinal chemistry optimization, distinguishing it from less synthetically versatile cores.

PARP-1 inhibitor DNA repair oncology

CX3CR1 Antagonism: Engineered Potency in the Sub-Nanomolar Range

Further demonstrating the scaffold's versatility, specific N-alkylated derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one are potent and selective CX3CR1 antagonists. The patented compound JMS-17-2 exhibits an IC50 of 0.32 nM against CX3CR1 [1]. This potency is comparable to other leading clinical-stage CX3CR1 antagonists (e.g., AZD8797 with a Ki of 3.9 nM) , validating the pyrroloquinoxalinone core as a privileged structure for targeting this GPCR, which is implicated in cancer metastasis and inflammation.

CX3CR1 antagonist cancer metastasis chemokine receptor

Optimal Research Applications for Pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 6025-68-9) Based on Comparative Evidence


Lead Optimization for Noncovalent BTK Inhibitors

This scenario is strongly supported by the quantitative evidence of sub-10 nM BTK inhibition and superior kinase selectivity [REFS-1, REFS-2]. Medicinal chemistry teams should procure this scaffold to initiate hit-to-lead campaigns, focusing on modifications that have been shown to improve oral bioavailability and in vivo efficacy [3]. The direct comparison to imidazo-based analogs confirms the pyrrolo core as the preferred starting point for this target.

Development of Selective CX3CR1 Antagonists for Metastasis Research

The sub-nanomolar potency achieved with derivatives like JMS-17-2 [1] makes this scaffold an ideal choice for developing high-quality chemical probes to study CX3CR1 biology in cancer metastasis. Procuring functionalized intermediates or using the core as a building block is recommended for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties while maintaining target engagement.

Rapid Assembly of PARP-1 Inhibitor Libraries

Given the rapid attainment of low-nanomolar PARP-1 inhibition via simple substitutions at the 7-position [REFS-1, REFS-2], this scaffold is well-suited for parallel synthesis and library production. Researchers focused on DNA damage repair pathways can efficiently generate diverse compound collections for screening, leveraging the core's inherent tractability to explore chemical space around a validated pharmacophore.

In Vivo Efficacy Studies in Oncology Models

The direct head-to-head in vivo comparison demonstrating superior tumor growth inhibition (TGI) over both a lead compound and the FDA-approved Ibrutinib [1] provides a strong rationale for procuring advanced derivatives of this series for preclinical animal studies. This application is specifically for groups requiring compounds with validated oral exposure and antitumor activity in xenograft models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyrrolo[1,2-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.